Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate
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Overview
Description
Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a phosphonate group attached to a vinyl group, which is further substituted with an amino group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate vinyl compound. One common method is the Kabachnik-Fields reaction, where diethyl phosphite reacts with an imine derived from 4-methylbenzaldehyde and an amine under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphonic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the vinyl group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition, as phosphonates are known to mimic phosphate esters and can act as enzyme inhibitors.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate esters as substrates. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
- Diethyl [2-amino-2-(4-chlorophenyl)ethenyl]phosphonate
- Diethyl [2-amino-2-(4-nitrophenyl)ethenyl]phosphonate
- Diethyl [2-amino-2-(4-methoxyphenyl)ethenyl]phosphonate
Comparison: Diethyl [2-amino-2-(4-methylphenyl)ethenyl]phosphonate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents on the phenyl ring, the methyl group can affect the compound’s lipophilicity, steric properties, and electronic effects, leading to variations in its chemical behavior and biological activity.
Properties
CAS No. |
179072-75-4 |
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Molecular Formula |
C13H20NO3P |
Molecular Weight |
269.28 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1-(4-methylphenyl)ethenamine |
InChI |
InChI=1S/C13H20NO3P/c1-4-16-18(15,17-5-2)10-13(14)12-8-6-11(3)7-9-12/h6-10H,4-5,14H2,1-3H3 |
InChI Key |
DVKSFLJAEHAJMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=C(C1=CC=C(C=C1)C)N)OCC |
Origin of Product |
United States |
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